Palmostatin B is a β-lactone-based small molecule originally identified as an inhibitor of acyl-protein thioesterases (APTs), particularly APT1 and APT2 [, ]. This inhibitory activity stems from its ability to irreversibly bind to the serine residue within the active site of these enzymes [, ]. APTs are a family of enzymes involved in the depalmitoylation process, a key mechanism in the dynamic palmitoylation cycle essential for regulating protein localization and function [, ]. Therefore, Palmostatin B serves as a crucial tool in studying protein palmitoylation, its associated enzymes, and its downstream effects on cellular processes.
Palmostatin B is derived from natural sources and classified as a beta-lactone. It has been studied for its potential applications in biochemistry and molecular biology, particularly concerning its effects on cellular signaling pathways involving Ras proteins . The empirical formula of Palmostatin B is .
The synthesis of Palmostatin B involves several chemical reactions that typically utilize beta-lactone formation techniques. One notable method includes the use of acylation reactions followed by cyclization to create the beta-lactone structure. The synthesis can be achieved through the following steps:
Palmostatin B features a complex molecular structure characterized by its beta-lactone moiety. The key structural components include:
The molecular weight of Palmostatin B is approximately 388.54 g/mol, with a melting point that varies depending on purity but typically falls within a range conducive to laboratory handling .
Palmostatin B primarily engages in reactions that inhibit APT1 activity. The mechanism involves:
The inhibition constant (IC50) for Palmostatin B against APT1 has been reported to be approximately 0.67 µM, indicating its potency as an inhibitor .
The mechanism through which Palmostatin B exerts its effects involves:
Palmostatin B serves several scientific purposes:
Palmostatin B (C₂₃H₃₆O₄; MW 376.54 g/mol) is a synthetic beta-lactone compound classified as a reversible depalmitoylation inhibitor. Its IUPAC name, (3S,4S)-3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one, reflects a stereospecific structure with a 10-carbon aliphatic chain (decyl group) and a 3,4-dimethoxyphenethyl substituent (Figure 1). The molecule’s core contains a strained beta-lactone ring that acts as an electrophilic "warhead," enabling covalent modification of serine residues in depalmitoylating enzymes [3] [8]. The compound’s stereochemistry at positions C3 and C4 is critical for target engagement, with the (3S,4S) configuration exhibiting maximal inhibitory activity [9]. Palmostatin B is soluble in DMSO (100 mg/mL) and shows stability when stored at -20°C under inert gas [8].
Table 1: Chemical and Physicochemical Profile of Palmostatin B
Property | Value |
---|---|
CAS Number | 1233365-12-2 |
Molecular Formula | C₂₃H₃₆O₄ |
Exact Mass | 376.2614 Da |
XLogP | 6.5 (High lipophilicity) |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 14 |
Topological Polar Surface Area | 44.76 Ų |
Canonical SMILES | CCCCCCCCCC[C@H]1C@HOC1=O |
InChI Key | ASVWFAVGLYUDFD-PMACEKPBSA-N |
Palmostatin B emerged from targeted drug discovery efforts in the late 2000s to perturb Ras oncoprotein signaling. Inspired by the natural product tetrahydrolipstatin (orlistat)—a beta-lactone inhibitor of gastrointestinal lipases—researchers synthesized Palmostatin B as part of a chemical library designed to target serine hydrolases [3] [8]. Dekker et al. (2010) first identified it as a potent inhibitor of acyl-protein thioesterase 1 (APT1/LYPLA1), demonstrating an IC₅₀ of 0.67 µM in enzymatic assays [8]. Its cellular activity was validated through studies showing dose-dependent redistribution of NRAS from the plasma membrane to endomembranes at 1 µM concentrations, consistent with disrupted depalmitoylation cycles [5] [8]. Subsequent target profiling revealed broader inhibition of the ABHD17 subfamily (ABHD17A/B/C), which regulate NRAS palmitate turnover [5] [9]. This multi-target activity distinguished it from earlier selective APT1 inhibitors and positioned Palmostatin B as a tool for studying dynamic palmitoylation networks.
Palmostatin B belongs to a pharmacologically significant class of beta-lactone derivatives characterized by a reactive four-membered lactone ring. This structural motif confers potent, covalent inhibition of serine hydrolases through nucleophilic ring opening (Figure 2). Key analogues include:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0